6-Alpha Naloxol

Übersicht

Beschreibung

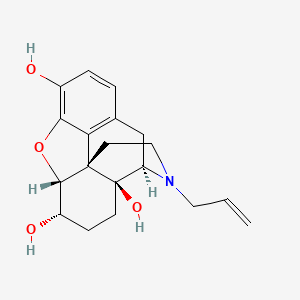

Alpha-Naloxol is an opioid antagonist that exists in two isomeric forms: α-naloxol and β-naloxol . These compounds are closely related to naloxone, a well-known opioid receptor antagonist. Let’s explore further!

Vorbereitungsmethoden

a. α-Naloxol:

Synthesis: α-Naloxol can be prepared from naloxone by reducing the ketone group.

Reaction Conditions: The reduction reaction typically involves the use of suitable reducing agents.

Industrial Production: While specific industrial methods are not widely documented, the synthesis from naloxone provides a starting point.

Synthesis: β-Naloxol can be obtained from α-naloxol through a Mitsunobu reaction.

Mitsunobu Reaction: This reaction involves the conversion of an alcohol (α-naloxol) to another alcohol (β-naloxol) using a combination of reagents, including a phosphine compound and an azodicarboxylate.

Analyse Chemischer Reaktionen

Reduction Agents and Stereoselectivity

A comparative study of reducing agents reveals significant variations in yield and stereoselectivity :

| Reducing Agent | Reaction Conditions | Yield (%) | α/β Epimer Ratio |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 15–20°C | 80 | 70:30 |

| N-selectride (K-Selectride) | THF, 20°C | 95 | 100:0 |

| K-selectride (K-Selectride) | THF, 20°C | 94 | 100:0 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Toluene, 22–28°C | 99.6 | 97.34:2.66 |

Key Observations :

-

N-selectride and K-selectride achieve near-complete α-selectivity (100:0 ratio) .

-

Sodium triacetoxyborohydride provides high yield (99.6%) but moderate stereoselectivity (97.34% α) .

Preparation of 3-O-MEM α-Naloxol Oxalate Salt

A scalable method involves dissolving O-MEM α-naloxol in n-propanol, followed by slow addition of oxalic acid to precipitate the salt :

-

Dissolve O-MEM α-naloxol (5 g) in n-propanol (20 mL).

-

Add oxalic acid (1.07 g) dissolved in n-propanol (10 mL) dropwise.

-

Precipitate the salt by adding methyl tert-butyl ether (30 mL).

-

Filter and dry under vacuum.

Key Reaction Features

-

Electrolysis with potassium acetate (KOAc) : Prevents dimerization and enhances selectivity for amine oxidation over aromatic ring oxidation .

-

Conditions : Technical-grade ethanol (96%), cell voltage 3.0–3.5 V, and KOAc as a supporting electrolyte .

-

Hydrolysis : Partial solvent evaporation followed by treatment with 35% aqueous HBr at 120°C for 2.5 hours to achieve N-demethylation .

Electrochemical Oxidation Data

| Compound | Anode Potential (vs SCE) | Selectivity |

|---|---|---|

| Oxycodone | +1.10 V (N–Me) | >94% amine oxidation |

| Aromatic ring | +1.66 V | Minimal oxidation |

Metabolic Pathways

6-α-Naloxol is a primary metabolite of naloxone, formed via enzymatic reduction by naloxone reductase (identical to morphine 6-dehydrogenase) :

-

Cofactor Preference : NADH > NADPH in facilitating the reaction .

-

Morphine Stimulation : Morphine significantly enhances enzyme activity, increasing 6-α-naloxol production .

-

Species Variability : Guinea pigs exhibit greater enzymatic capacity than rats, affecting metabolite levels .

Analytical Techniques

Common methods for isolation and quantification include:

-

Thin-layer chromatography (TLC) : Initial separation of metabolites.

-

Gas-liquid chromatography (GLC) and High-performance liquid chromatography (HPLC) : Quantification of 6-α-naloxol in biological samples.

Structural and Stereochemical Analysis

-

Molecular Formula : C₁₉H₂₃NO₄ (Molecular Weight: 329.39 g/mol) .

-

Stereochemistry : Absolute configuration with 5 defined stereocenters .

-

SMILES :

O[C@@H]2[C@H](N(CC=C)CC[C@@H]1O)C[C@H]3O[C@@H]4C[C@H](O)CC[C@@H]2O3.

Pharmacological Implications

While not directly related to chemical reactivity, the neutral antagonism at μ-opioid receptors (Ki: 0.63 nM) underscores its role in opioid overdose treatment and withdrawal studies.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Opioid Overdose Treatment:

6-Alpha Naloxol is primarily utilized in the treatment of opioid overdose. As an opioid antagonist, it binds to mu-opioid receptors without activating them, effectively reversing the effects of opioids such as respiratory depression and sedation. This mechanism is crucial in emergency situations where rapid intervention is required to restore normal respiratory function in patients experiencing overdose .

Management of Opioid-Induced Constipation:

Another significant application of this compound is in alleviating opioid-induced constipation (OIC). By antagonizing mu-opioid receptors in the gastrointestinal tract, this compound mitigates the constipating effects associated with opioid use, offering a therapeutic option for patients who require opioids for pain management but suffer from constipation as a side effect .

Research Applications

Investigating Withdrawal Symptoms:

Research has demonstrated that this compound can precipitate withdrawal symptoms in morphine-dependent subjects. A study comparing its potency to naloxone revealed that while naloxone is generally more potent, the difference in efficacy can vary based on prior morphine exposure. For instance, under conditions of repeated morphine pretreatment, this compound showed a significant increase in its ability to suppress operant responding for food reward, indicating its potential utility in understanding withdrawal dynamics .

Behavioral Studies:

In behavioral pharmacology studies, this compound has been used to examine the effects of opioid antagonists on conditioned responses and operant behavior. These studies often utilize animal models to assess how different doses of this compound affect withdrawal behaviors compared to other antagonists like naloxone. Findings suggest that the timing and dosage significantly influence the severity and nature of withdrawal symptoms experienced by subjects .

Comparative Studies

A comparative analysis of this compound and naloxone has highlighted differences in their potency and effectiveness under various conditions:

| Condition | Potency Ratio (Naloxone:this compound) |

|---|---|

| Morphine-Naive | 5:1 |

| Single Morphine Pretreatment | 65:1 |

| Repeat Morphine Pretreatment | Up to 100:1 |

These results illustrate that while naloxone is generally more effective, the context of prior opioid exposure can enhance the efficacy of this compound .

Case Studies

Case Study: Opioid Withdrawal Management

In a controlled study involving male Wistar rats trained for food rewards, researchers administered varying doses of naloxone and this compound following morphine pretreatment. The results indicated that while both compounds precipitated withdrawal, the onset and intensity varied significantly based on previous morphine exposure. This research underscores the importance of understanding individual responses to opioid antagonists in clinical settings .

Case Study: Opioid-Induced Constipation

In clinical trials focusing on opioid-induced constipation, patients receiving opioids for chronic pain management were treated with this compound. The outcomes showed a marked improvement in bowel function without compromising analgesic efficacy, thus supporting its application as a therapeutic agent for managing OIC .

Wirkmechanismus

Opioid Receptor Antagonism: Alpha-Naloxol competes with opioids for binding to opioid receptors, blocking their effects.

Molecular Targets: It primarily targets mu-opioid receptors.

Pathways: The exact pathways involved require further research.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die einzigartige Struktur von Alpha-Naloxol hebt es hervor.

Ähnliche Verbindungen: Andere verwandte Verbindungen umfassen Naloxon, Naltrexon und Nalmefen.

Biologische Aktivität

6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone. It is a metabolite of naloxone and has been studied for its potential effects on opioid withdrawal and its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potency comparisons with naloxone, and relevant case studies.

This compound functions primarily as an opioid antagonist , meaning it binds to opioid receptors in the brain but does not activate them. This blockade can precipitate withdrawal symptoms in individuals dependent on opioids. The compound's mechanism is similar to that of naloxone but exhibits different potency levels depending on the context of opioid exposure.

Potency Comparison with Naloxone

Research has demonstrated that this compound has a lower potency compared to naloxone in precipitating withdrawal symptoms. A study indicated that when tested under various morphine pretreatment conditions, naloxone was only 5-fold more potent than this compound in suppressing operant responding in morphine-naïve conditions. However, this potency difference increased significantly to 65-fold after single or repeated morphine pretreatment. In the early phase of operant testing (5–15 minutes post-administration), the difference peaked at 100-fold , while it decreased to 9-fold in the late phase (25–35 minutes post-administration) .

Withdrawal Symptoms Induction

A series of experiments quantified withdrawal jumping induced by both this compound and naloxone. Notably, while naloxone consistently produced significant jumping behavior indicative of withdrawal, this compound did not induce jumping at any tested dose. This finding highlights a critical distinction in their pharmacological profiles .

Conditioned Place Aversion (CPA)

In studies examining conditioned place aversion (CPA), both this compound and its beta counterpart demonstrated the ability to produce CPA at high doses. However, morphine pretreatment did not influence the CPA produced by this compound, suggesting its effects are independent of prior morphine exposure .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWHERQFMBEHNG-AQQQZIQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942579 | |

| Record name | alpha-Naloxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20410-95-1 | |

| Record name | (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naloxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Naloxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NALOXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-alpha naloxol formed in the body?

A1: this compound is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating this compound production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of this compound.

Q2: Does the formation of this compound differ across species?

A2: Yes, there is evidence suggesting species-specific differences in the formation of this compound. Research indicates that guinea pigs exhibit a greater capacity for producing this compound compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.

Q3: How does the potency of this compound compare to naloxone in precipitating withdrawal symptoms?

A3: The relative potency of this compound compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.

Q4: Can you provide more details about the analytical methods used to study this compound?

A4: Research on this compound frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying this compound and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.